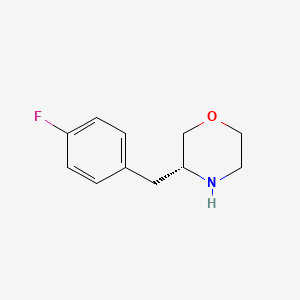

(R)-3-(4-fluorobenzyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

(3R)-3-[(4-fluorophenyl)methyl]morpholine |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11-8-14-6-5-13-11/h1-4,11,13H,5-8H2/t11-/m1/s1 |

InChI Key |

UIZCYZPPCHSWPW-LLVKDONJSA-N |

Isomeric SMILES |

C1COC[C@H](N1)CC2=CC=C(C=C2)F |

Canonical SMILES |

C1COCC(N1)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 4 Fluorobenzyl Morpholine

Enantioselective Synthesis of the Morpholine (B109124) Core

The direct construction of the chiral morpholine ring in an enantioselective manner represents a highly atom-economical approach. These methods establish the crucial stereocenter at the C3 position during the ring-formation process, starting from achiral precursors.

Asymmetric Catalytic Approaches for Carbon-Nitrogen Bond Formation

Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes as catalysts, offers a powerful tool for the enantioselective synthesis of the morpholine core. These methods often involve the formation of a key carbon-nitrogen bond to set the stereochemistry.

Organocatalysis has emerged as a robust platform for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. While direct organocatalytic synthesis of (R)-3-(4-fluorobenzyl)morpholine is not extensively documented, related strategies for chiral morpholine synthesis highlight the potential of this approach. For instance, organocatalytic enantioselective halocycloetherification has been successfully employed to access chiral 2,2-disubstituted morpholines. rsc.orgrsc.org This type of strategy, if adapted, could potentially lead to the formation of 3-substituted morpholines.

Another relevant organocatalytic approach involves the 1,4-addition of aldehydes to nitroolefins catalyzed by novel β-morpholine amino acids. nih.gov Although this method focuses on creating different substitution patterns, it underscores the utility of morpholine-based catalysts and the potential for developing new organocatalytic systems for the synthesis of the target compound. The low reactivity of morpholine-enamines compared to their pyrrolidine (B122466) or piperidine (B6355638) counterparts presents a challenge, often attributed to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen atom. nih.gov Overcoming these hurdles is key to expanding the scope of organocatalytic morpholine synthesis.

Transition metal catalysis provides a highly efficient means for the asymmetric synthesis of chiral heterocycles. rsc.org A notable strategy for the enantioselective synthesis of 3-substituted morpholines involves a one-pot tandem sequence of hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org This method utilizes a titanium catalyst for the initial hydroamination of an ether-containing aminoalkyne to form a cyclic imine, which is then reduced in situ by a ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral morpholine with high enantiomeric excess. nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst ligand are crucial for achieving high enantioselectivity. nih.govorganic-chemistry.org

| Catalyst System | Substrate Type | Product | Yield | ee (%) | Reference |

| Ti-catalyst / RuCl(S,S)-Ts-DPEN | Aminoalkyne with ether linkage | 3-Substituted Morpholine | Good | >95 | nih.govorganic-chemistry.org |

Another powerful transition metal-catalyzed method is asymmetric hydrogenation. While the asymmetric hydrogenation of 2-substituted dehydromorpholines has been well-developed, examples for 3-substituted analogues are less common. rsc.orgnih.gov However, the principle of using a chiral phosphine-rhodium complex to achieve high enantioselectivity in the reduction of an unsaturated precursor is a viable strategy. rsc.orgnih.gov

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. In this approach, an achiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent cyclization and removal of the auxiliary afford the desired enantiomerically enriched product. For instance, the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres has been achieved using chiral auxiliaries like Ellman's imine and Oppolzer's sultam to construct two chiral centers with high diastereoselectivity. rsc.org This principle could be adapted to the synthesis of the morpholine ring, where a chiral auxiliary attached to either the nitrogen or a side chain directs the formation of the C3 stereocenter.

Enzymatic and Biocatalytic Pathways to Chiral Morpholines

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral amines and related heterocycles, enzymes such as transaminases, oxidases, and imine reductases (IREDs) have proven to be particularly valuable. nih.govgoogle.com

A notable example is the development of a biocatalytic process for the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine using an imine reductase. digitellinc.com This process starts from an acetophenone (B1666503) derivative and achieves high yield and excellent enantioselectivity on a large scale. digitellinc.com This demonstrates the significant potential of employing a similar biocatalytic reductive amination strategy for the synthesis of (R)-3-(4-fluorobenzyl)morpholine, likely starting from a corresponding prostereogenic imine or ketone precursor. The enzymatic reduction of a ketone is a key step in a patented process for preparing chiral 2-aryl morpholines, highlighting the industrial applicability of this approach. google.com

| Enzyme Type | Reaction | Substrate | Product | Key Advantages | Reference |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Prostereogenic imine/ketone | Chiral Morpholine | High enantioselectivity, mild conditions, scalability | digitellinc.com |

| Oxidoreductase | Asymmetric Reduction | Ketone | Chiral Alcohol Intermediate | High enantioselectivity | google.com |

Diastereoselective Synthesis from Chiral Precursors

An alternative and widely used approach involves starting with a readily available chiral building block that already contains the desired stereocenter. The synthesis then proceeds through a series of diastereoselective reactions to construct the morpholine ring.

A practical and efficient asymmetric synthesis of both enantiomers of 3-aminomethyl-4-(4-fluorobenzyl)morpholine has been reported starting from the commercially available (R)- and (S)-epichlorohydrins. clockss.org To obtain the (R)-isomer of the target compound's precursor, (S)-epichlorohydrin would be the starting material. The key steps involve the regioselective attack of 4-fluorobenzylamine (B26447) on the terminal carbon of the epoxide, followed by N-acylation with bromoacetyl bromide and subsequent base-mediated cyclization to form the morpholin-5-one ring. Reduction of the amide would then yield the desired (R)-3-(4-fluorobenzyl)morpholine. This route is advantageous as it avoids racemization and provides high enantiomeric purity. clockss.org

Similarly, enantiopure amino alcohols can serve as versatile chiral precursors for the synthesis of substituted morpholines. nih.gov A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, with the key step being a palladium-catalyzed carboamination reaction. nih.gov This modular approach allows for variation in the substituents on the morpholine ring.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols derived from chiral amino alcohols is another elegant strategy for the diastereoselective synthesis of highly substituted morpholines, affording products with excellent yields and diastereoselectivities. rsc.org

| Chiral Precursor | Key Reaction | Product | Diastereoselectivity | Reference |

| (S)-Epichlorohydrin | Ring opening, cyclization, reduction | (R)-3-substituted morpholine | High | clockss.org |

| Enantiopure Amino Alcohols | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines | Single stereoisomer | nih.gov |

| Nitrogen-tethered Allenols | Rh-catalyzed intramolecular cyclization | 2,5- and 2,6-disubstituted morpholines | up to >99:1 dr | rsc.org |

Strategic Introduction of the 4-Fluorobenzyl Moiety

The construction of the (R)-3-(4-fluorobenzyl)morpholine framework hinges on the effective and stereocontrolled installation of the 4-fluorobenzyl group. This can be achieved at various stages of the synthesis, either by building the morpholine ring around a pre-existing fluorobenzylated chiral fragment or by adding the moiety to a pre-formed chiral morpholine precursor.

Late-stage functionalization involves introducing the 4-fluorobenzyl group onto a pre-constructed chiral morpholine ring. This approach is advantageous as it allows for the diversification of a common intermediate.

One common method is the N-alkylation of a precursor like (R)-3-benzylmorpholine, though this is less direct for C-3 benzylation. A more relevant late-stage approach for C-3 substitution would involve the alkylation of a morpholine enolate. uwo.caquimicaorganica.org For instance, a protected (R)-morpholin-3-one could be deprotonated using a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. Subsequent reaction with 4-fluorobenzyl bromide would introduce the desired substituent at the C-3 position. The stereochemical outcome of this alkylation is influenced by the steric hindrance of the protecting group and the geometry of the enolate. uwo.ca

Another potential late-stage strategy is C-H functionalization . Recent advances in catalysis have enabled the direct amination of benzylic C-H bonds. nih.govbeilstein-journals.org While typically focused on N-functionalization, analogous C-H activation at the C-3 position of a suitable morpholine derivative could be envisioned with a properly designed catalytic system, offering a highly atom-economical route.

Reductive amination is a powerful and widely used method for forming C-N bonds. purdue.edustudylib.net In a hypothetical late-stage approach, a precursor such as (R)-morpholine-3-carbaldehyde could be condensed with a suitable 4-fluoroaniline (B128567) derivative, followed by reduction to install the fluorobenzyl group. However, this is a multi-step transformation and may be less efficient than other methods. A more direct reductive amination could involve reacting a chiral amino alcohol with 4-fluorobenzaldehyde (B137897) and a reducing agent, which would constitute an earlier-stage introduction of the benzyl (B1604629) group. researchgate.net

Transition-metal-catalyzed cross-coupling reactions offer a versatile toolkit for forming the crucial carbon-carbon bond between the morpholine ring and the benzyl group. A plausible strategy would involve a Suzuki-Miyaura coupling. This would require a morpholine derivative functionalized with a halide or triflate at the 3-position and a 4-fluorobenzylboronic acid reagent. Palladium catalysts are typically employed for such transformations. rsc.org

Alternatively, a functional group transformation approach can be employed, starting from a more accessible chiral precursor. A well-established route for synthesizing chiral 3-substituted morpholines begins with chiral amino alcohols. researchgate.netclockss.org For instance, a synthesis could commence with a suitable (R)-amino alcohol. Cyclization with a two-carbon electrophile, such as chloroacetyl chloride, would form a chiral morpholin-3-one (B89469) intermediate. wikipedia.org The 4-fluorobenzyl group could then be introduced via alkylation of the corresponding enolate. Subsequent reduction of the lactam carbonyl group using a reducing agent like lithium aluminum hydride would yield the final (R)-3-(4-fluorobenzyl)morpholine. wikipedia.org

Optimization of Synthetic Routes for Scalability and Efficiency

Moving from a laboratory-scale synthesis to an industrial, scalable process requires rigorous optimization of the chosen synthetic route. The primary goals are to maximize yield and stereoselectivity while minimizing costs and environmental impact.

The enantiopurity of the final product is critical. Achieving high stereoselectivity can be accomplished through several means. One approach is to start from an enantiopure building block, such as a commercially available chiral amino alcohol or epichlorohydrin. clockss.org The synthesis of an aminomethyl-4-(4-fluorobenzyl)morpholine has been achieved starting from (R)-epichlorohydrin and 4-fluorobenzylamine, ensuring the stereocenter is set early and preserved throughout the sequence. clockss.org

When a stereocenter is created during the synthesis, for example, through alkylation or hydrogenation, the choice of catalyst and reaction conditions is paramount. Asymmetric transfer hydrogenation using chiral ruthenium catalysts is a powerful method for the stereoselective reduction of ketones or imines to produce chiral alcohols or amines with high enantiomeric excess (ee). dicp.ac.cncapes.gov.brnih.gov For instance, the reduction of a 3-substituted morpholinone precursor could be optimized using a panel of chiral ligands to achieve the desired (R)-enantiomer in high yield and ee.

The table below illustrates hypothetical optimization parameters for an asymmetric reduction step, showing how catalyst, solvent, and temperature can influence the outcome.

| Entry | Catalyst (mol%) | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | RuCl₂(p-cymene)₂ (2) | (S,S)-Ts-DPEN | DCM | 25 | 85 | 92 |

| 2 | RuCl₂(p-cymene)₂ (2) | (R,R)-Ts-DPEN | DCM | 25 | 84 | >99 (for S) |

| 3 | RuCl₂(p-cymene)₂ (1) | (S,S)-Ts-DPEN | DCM | 40 | 95 | 94 |

| 4 | RuCl₂(p-cymene)₂ (2) | (S,S)-Ts-DPEN | Toluene | 25 | 78 | 88 |

| 5 | RuCl₂(p-cymene)₂ (2) | (S)-BINAP | THF | 25 | 91 | 96 |

This table contains representative data for analogous asymmetric reduction reactions and is for illustrative purposes.

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. For instance, catalytic C-H amination or transfer hydrogenation are preferable to multi-step sequences that use stoichiometric reagents and protecting groups. nih.govbeilstein-journals.orgdicp.ac.cn

A recently developed green synthesis of morpholines utilizes ethylene (B1197577) sulfate (B86663) to react with 1,2-amino alcohols. nih.gov This one or two-step protocol is redox-neutral and uses inexpensive reagents, presenting a significant environmental benefit over traditional methods that might involve chloroacetyl chloride and hydride reducing agents. nih.gov Applying such a strategy, one could envision reacting an (R)-amino alcohol precursor with ethylene sulfate to form the morpholine ring efficiently.

Solvent choice is another critical factor. Replacing hazardous solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly improve the environmental profile of a synthesis.

Comparative Analysis of Diverse Synthetic Pathways

Several synthetic pathways can be envisioned for the preparation of (R)-3-(4-fluorobenzyl)morpholine. The optimal choice depends on factors like cost of starting materials, scalability, robustness of the reactions, and the desired purity of the final product. Below is a comparative analysis of three plausible synthetic strategies.

Route A: Chiral Pool Synthesis via Amino Alcohol. This route starts with a commercially available chiral amino alcohol. The morpholine ring is constructed, and the 4-fluorobenzyl group is introduced subsequently.

Route B: Asymmetric Catalysis. This approach might start from an achiral precursor, with the key chiral center being introduced via an asymmetric catalytic step, such as an asymmetric hydrogenation of a morpholinone or enamine intermediate.

Route C: Late-Stage Alkylation. This pathway involves the synthesis of a chiral morpholine scaffold, followed by the late-stage introduction of the 4-fluorobenzyl group via alkylation of a chiral enolate.

| Feature | Route A (Chiral Pool) | Route B (Asymmetric Catalysis) | Route C (Late-Stage Alkylation) |

| Starting Materials | Enantiopure amino alcohol (potentially expensive) | Simple, achiral starting materials (cost-effective) | Chiral morpholinone precursor |

| Stereocontrol | Inherited from starting material; generally excellent. | Dependent on catalyst efficiency; can achieve high ee. dicp.ac.cn | Dependent on substrate control and reaction conditions. uwo.ca |

| Step Economy | Typically 3-5 steps. | Fewer steps if starting from advanced intermediates. | Potentially longer due to protecting group chemistry. |

| Scalability | Generally good, but may be limited by cost of chiral starting material. | Excellent, as catalysts are used in small quantities. | Can be challenging due to the use of strong bases and cryogenic conditions. |

| Flexibility | Less flexible for analog synthesis. | Moderately flexible; catalyst may need re-optimization for new substrates. | Highly flexible for introducing various benzyl groups at a late stage. |

| Green Aspects | Dependent on specific reagents used. | High atom economy, reduces chiral waste. | Use of stoichiometric strong bases and protecting groups can be less green. |

Chemical Reactivity and Transformation Mechanisms of R 3 4 Fluorobenzyl Morpholine

Reactions at the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring behaves as a typical secondary amine, although its nucleophilicity is somewhat attenuated by the electron-withdrawing inductive effect of the ring's oxygen atom. Nevertheless, it readily participates in a variety of fundamental amine reactions, including alkylation and acylation.

N-alkylation and N-acylation are cornerstone reactions for secondary amines and are applicable to the morpholine nitrogen of (R)-3-(4-fluorobenzyl)morpholine. These reactions proceed through the nucleophilic attack of the nitrogen's lone pair on an electrophilic carbon atom.

Alkylation: The introduction of an alkyl group onto the morpholine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via an S(_N)2 mechanism. The choice of solvent and base (to neutralize the acid byproduct) is crucial for optimizing reaction conditions. In the context of related structures, enantioselective catalytic alkylation of aldehydes has been demonstrated using aminothiourea derivatives, suggesting pathways for more complex substitutions. nih.gov

Acylation: The morpholine nitrogen reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. These reactions are generally rapid and high-yielding. For instance, in synthetic routes related to the gastroprokinetic agent mosapride (B1662829), which features a 4-(4-fluorobenzyl)morpholine (B2552335) core, a key step involves the acylation of a precursor amine with bromoacetyl bromide in the presence of a tertiary amine base like triethylamine. This forms a bromoacetamide intermediate which can subsequently undergo intramolecular cyclization. nih.gov Another example involves the acylation of a primary amine with chloroacetyl chloride to form an amide that is a precursor to a morpholin-3-one (B89469) ring. wikipedia.org

| Reaction Type | Reagent Class | General Conditions | Product |

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl Morpholinium Salt / N-Alkyl Morpholine |

| N-Acylation | Acyl Chlorides (RCOCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl Morpholine (Amide) |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | N-Alkyl Morpholine |

This table presents generalized conditions for the N-alkylation and N-acylation of secondary amines like morpholine, which are applicable to (R)-3-(4-fluorobenzyl)morpholine.

The derivatization of the morpholine nitrogen is a critical strategy for building more complex molecules and modulating biological activity. The products of alkylation and acylation serve as versatile intermediates in multi-step syntheses.

For example, the (R)-3-(4-fluorobenzyl)morpholine scaffold is a key component in pharmacologically active molecules. Its derivatives are central to the structure of drugs like mosapride. nih.govnih.gov In the synthesis of mosapride metabolites, the core morpholine structure is retained while modifications occur elsewhere, highlighting the stability and utility of the derivatized morpholine as a foundational block. nih.gov The synthesis of various benzimidazole (B57391) derivatives has also utilized a 4-morpholinophenyl precursor, which can be formed from morpholine and 4-fluorobenzaldehyde (B137897), demonstrating the role of the morpholine nitrogen in nucleophilic aromatic substitution to create complex heterocyclic systems. acs.orgacs.org The chiral center at C-3 allows these derivatives to be used in stereospecific syntheses, providing a handle to control the three-dimensional architecture of the final product, which is often crucial for biological target recognition.

Reactions Involving the Morpholine Ring System

Transformations of the morpholine ring itself are more complex and can involve cleavage (ring-opening), expansion to larger rings, or contraction to smaller ones. The inherent chirality of (R)-3-(4-fluorobenzyl)morpholine plays a significant role in the stereochemical outcome of these reactions.

Cleavage of the morpholine ring typically requires forcing conditions or specific activation. The C-O or C-N bonds can be targeted.

C-O Bond Cleavage: Acid-catalyzed ring-opening can occur via protonation of the ether oxygen, making the adjacent carbons more electrophilic and susceptible to attack by a nucleophile. This mechanism is analogous to the acid-catalyzed opening of epoxides or other cyclic ethers. bohrium.com

C-N Bond Cleavage: Reductive cleavage of the C-N bond is a common strategy. For N-benzyl protected amines, hydrogenolysis (catalytic hydrogenation with H₂ over a palladium catalyst) is a standard method for debenzylation, which constitutes a form of C-N bond cleavage. In the case of (R)-3-(4-fluorobenzyl)morpholine, this would remove the 4-fluorobenzyl group. More drastic ring-opening can be achieved with reagents like chloroformates followed by hydrolysis.

Polymerization: Ring-opening polymerization (ROP) is a known reaction for related morpholine structures, such as (S)-3-benzylmorpholine-2,5-dione. nih.govd-nb.info This process is typically catalyzed by organocatalysts and leads to the formation of poly(ester amide)s, demonstrating that the heterocyclic ring can be opened to form linear polymers. nih.govd-nb.info While this applies to a dione (B5365651) derivative, it establishes the principle of ring cleavage for the morpholine scaffold.

Mechanistic studies on related N-benzyl heterocyclic systems, such as N-benzyl-azetidinones, show that strong acids like triflic acid can induce ring-opening to form cinnamamides, which may then undergo further cyclization or debenzylation. researchgate.net

While no specific examples for (R)-3-(4-fluorobenzyl)morpholine are documented, established organic chemistry methodologies could be applied to achieve ring expansion or contraction.

Ring-Expansion: General methods for ring expansion often involve the formation of a bicyclic intermediate that subsequently opens. wikipedia.org For morpholines, a plausible strategy could involve the conversion of the C-3 substituent into a leaving group, followed by intramolecular attack from the nitrogen to form a transient aziridinium (B1262131) ion. This strained bicyclic intermediate could then be opened by a nucleophile to yield a seven-membered ring, such as a 1,4-oxazepane. Another approach involves C-N bond cleavage in bicyclic ammonium (B1175870) salts. nuph.edu.ua Transition-metal-free ring expansion of indolones via insertion of alkynoates into a C-N bond has also been reported, representing a modern strategy that could potentially be adapted. rsc.org

Ring-Contraction: Ring contractions are less common for the morpholine system but are mechanistically plausible. The Favorskii rearrangement is a classic method for contracting a six-membered ring to a five-membered one. wikipedia.org This would require converting the morpholine into an α-haloketone derivative (a morpholinone), which upon treatment with a base, could rearrange to a proline derivative. Another potential pathway is the Wolff rearrangement of a cyclic α-diazoketone derived from a morpholinone. wikipedia.org

| Transformation | General Method | Key Intermediate/Reagent | Potential Product from Morpholine |

| Ring Expansion | Tiffeneau-Demjanov type | Diazonium ion / Aziridinium ion | 1,4-Oxazepane derivative |

| Ring Contraction | Favorskii Rearrangement | α-halo-morpholinone | Carboxy-pyrrolidine derivative |

| Ring Contraction | Wolff Rearrangement | α-diazo-morpholinone | Pyrrolidine (B122466) derivative |

This table outlines theoretical ring expansion and contraction methodologies that could be applied to the (R)-3-(4-fluorobenzyl)morpholine scaffold.

The chiral center at the C-3 position is expected to exert significant stereochemical control over any reactions involving the morpholine ring.

In ring-opening reactions , if the mechanism is a concerted S(_N)2-type process, the reaction would proceed with a predictable stereochemical outcome, typically inversion of configuration at the site of nucleophilic attack.

For ring formation or modification , the existing stereocenter directs the approach of reagents, leading to diastereoselective outcomes. For example, palladium-catalyzed carboamination reactions to form cis-3,5-disubstituted morpholines proceed through a boat-like transition state to afford single stereoisomers. nih.gov Similarly, stereoselective syntheses of C-substituted morpholines have been achieved with high diastereoselectivity via intramolecular reductive etherification of keto alcohol precursors. acs.org In rhodium-catalyzed intramolecular cyclizations of nitrogen-tethered allenols, highly substituted morpholines were obtained with excellent diastereo- and enantioselectivities. rsc.org

For (R)-3-(4-fluorobenzyl)morpholine, the C-3 substituent and the bulky N-(4-fluorobenzyl) group would create a specific steric environment. Any transformation, be it ring-opening, expansion, or functionalization, would likely favor the formation of one diastereomer over the other due to minimization of steric hindrance and favorable orbital overlap in the transition state. This inherent chirality makes (R)-3-(4-fluorobenzyl)morpholine a valuable building block for asymmetric synthesis.

Chemical Modifications of the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group offers two main sites for chemical transformation: the aromatic fluorobenzene (B45895) ring and the benzylic methylene (B1212753) (-CH2-) bridge. These sites can undergo a variety of reactions to introduce new functional groups and structural motifs.

The fluorobenzene ring in (R)-3-(4-fluorobenzyl)morpholine is susceptible to electrophilic aromatic substitution (EAS) reactions. The fluorine atom, being an ortho-, para-directing deactivator, influences the position of incoming electrophiles. While the fluorine atom's inductive effect withdraws electron density from the ring, making it slightly less reactive than benzene, its resonance effect directs substitution to the positions ortho and para to itself. Given that the para position is already occupied by the benzylmorpholine substituent, electrophilic attack is anticipated to occur primarily at the ortho position (C3 and C5) relative to the fluorine atom.

Common electrophilic aromatic substitution reactions that could be applied to the 4-fluorobenzyl moiety include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These transformations would introduce nitro, halo, sulfonic acid, and alkyl or acyl groups, respectively, onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule.

Table 1: Potential Aromatic Substitution Reactions on (R)-3-(4-fluorobenzyl)morpholine

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (R)-3-(2-Nitro-4-fluorobenzyl)morpholine |

| Bromination | Br₂, FeBr₃ | (R)-3-(2-Bromo-4-fluorobenzyl)morpholine |

| Chlorination | Cl₂, AlCl₃ | (R)-3-(2-Chloro-4-fluorobenzyl)morpholine |

| Sulfonation | SO₃, H₂SO₄ | 2-((R)-Morpholin-3-ylmethyl)-5-fluorobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (R)-3-(2-Acyl-4-fluorobenzyl)morpholine |

It is important to note that while these reactions are theoretically feasible based on the principles of electrophilic aromatic substitution, specific experimental data on (R)-3-(4-fluorobenzyl)morpholine is not extensively documented in the reviewed literature. The morpholine nitrogen could also be protonated or complex with the Lewis acid catalysts under Friedel-Crafts conditions, potentially deactivating the ring or leading to undesired side reactions. Careful optimization of reaction conditions would be necessary to achieve the desired regioselectivity and yield.

The benzylic methylene group is another reactive site within the 4-fluorobenzyl moiety. The proximity to the aromatic ring makes the C-H bonds at this position weaker and more susceptible to radical and oxidative reactions.

One potential transformation is benzylic oxidation, which can convert the methylene group into a carbonyl group (ketone). Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can effect this transformation, yielding 4-fluorobenzoyl-3-morpholine. masterorganicchemistry.com Such a reaction would fundamentally alter the structure and electronic properties of the linker between the morpholine and phenyl rings.

Another important functionalization is benzylic halogenation, typically achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator). This would lead to the formation of (R)-3-(bromo(4-fluorophenyl)methyl)morpholine. This benzylic halide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups at the benzylic position.

Furthermore, recent advancements in C-H activation and fluorination could enable the direct introduction of a fluorine atom at the benzylic position. acs.org Catalytic methods for the direct fluorination of benzylic C(sp³)–H bonds are an area of active research and could provide a route to gem-difluoro compounds at the benzylic position.

Table 2: Potential Functionalization Reactions of the Benzyl (B1604629) Methylene Group

| Reaction Type | Reagents and Conditions | Expected Product |

| Benzylic Oxidation | KMnO₄, heat | 4-Fluorophenyl((R)-morpholin-3-yl)methanone |

| Benzylic Bromination | NBS, AIBN, CCl₄ | (R)-3-(Bromo(4-fluorophenyl)methyl)morpholine |

| Benzylic Fluorination | Selectfluor, catalyst | (R)-3-(Fluoro(4-fluorophenyl)methyl)morpholine |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique structural features of (R)-3-(4-fluorobenzyl)morpholine make it an interesting candidate for exploration in novel reaction pathways and as a ligand in catalytic transformations.

The synthesis of substituted morpholines is an active area of research, with numerous catalytic methods being developed. organic-chemistry.orgrsc.org These often involve the cyclization of amino alcohol precursors. The synthesis of (R)-3-(4-fluorobenzyl)morpholine itself can be envisioned through such catalytic routes, potentially offering more efficient and stereoselective methods than traditional multi-step syntheses. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has emerged as a powerful tool for constructing highly substituted morpholines. rsc.org

Moreover, the morpholine ring itself can undergo ring-opening reactions under specific catalytic conditions, providing access to a diverse range of acyclic chiral building blocks. nih.gov For example, difluorocarbene transfer has been shown to enable the ring-opening functionalization of unstrained cyclic amines, including morpholines. nih.gov Applying such methodologies to (R)-3-(4-fluorobenzyl)morpholine could lead to novel and synthetically useful transformations.

The exploration of this compound in multicomponent reactions or as a scaffold in diversity-oriented synthesis could also unveil new chemical space and lead to the discovery of molecules with interesting properties. The combination of the rigid morpholine core, the chiral center, and the electronically distinct fluorobenzyl group provides a rich platform for chemical innovation.

Stereochemical Investigations and Chiral Purity Determination of R 3 4 Fluorobenzyl Morpholine

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral sample. Several chromatographic and spectroscopic techniques are employed to separate and quantify the enantiomers of (R)-3-(4-fluorobenzyl)morpholine.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Detailed research findings on the synthesis of related compounds have established specific HPLC methods for determining the enantiomeric purity of 3-(4-fluorobenzyl)morpholine enantiomers. In one such study, the enantiomeric excess of both (R)-(+)-3-(4-fluorobenzyl)morpholine and its (S)-(-) counterpart was confirmed to be greater than 98%. clockss.org The separation was achieved using a crown ether-based chiral stationary phase. clockss.org The specific conditions and results from this analysis are detailed in the table below.

| Parameter | Condition/Value |

|---|---|

| HPLC Column | CROWNPAK CR (+) (Daicel, Japan) |

| Dimensions | 4.6 mm x 150 mm |

| Eluent | Perchloric acid (pH 1.8) / Methanol = 95/5 |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 10°C |

| Detection Wavelength | 220 nm |

| Retention Time for (S)-(-)-3 | 23.6 min |

| Retention Time for (R)-(+)-3 | 27.0 min |

| Determined Enantiomeric Excess (e.e.) | >98% |

Chiral Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. Similar to chiral HPLC, it employs a column with a chiral stationary phase to resolve enantiomers. Derivatized cyclodextrins are common CSPs used in capillary GC columns for this purpose. restek.com

For a compound like (R)-3-(4-fluorobenzyl)morpholine, analysis by chiral GC would typically involve its introduction into a heated injector where it is vaporized and carried by an inert gas through the chiral column. The differential interaction between the enantiomers and the stationary phase results in separate elution times, allowing for their quantification. While specific GC methods for this exact compound are not detailed in the available literature, the technique is widely applicable to chiral amines.

| Chiral Stationary Phase Type | Common Selector | Typical Applications |

|---|---|---|

| Derivatized Cyclodextrins | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin | Alcohols, esters, ketones, various chiral hydrocarbons |

| Chiral Polysiloxanes | Chirasil-Val | Amino acid derivatives |

| Metal Complexes | Chiral metal chelates (e.g., Ni(II) complexes) | Alcohols, diols, ketones |

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when chiral solvating agents (CSAs) or chiral shift reagents are used. researchgate.net Enantiomers are indistinguishable in a standard NMR spectrum because they have identical magnetic properties. However, when a CSA is added to a solution of the enantiomeric mixture, it forms transient, diastereomeric complexes with each enantiomer. researchgate.net These diastereomeric complexes are no longer mirror images and will have distinct NMR spectra, typically showing separate peaks for specific protons.

The integration of these separated signals allows for a precise calculation of the enantiomeric ratio. This method is advantageous as it is often non-destructive and can provide a direct measure of purity. researchgate.net

| Technique | Principle | Example Agent |

|---|---|---|

| Chiral Solvating Agents (CSAs) | Formation of diastereomeric solvates with distinct NMR chemical shifts. | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) |

| Chiral Lanthanide Shift Reagents | Formation of diastereomeric complexes that induce large shifts in the NMR spectrum. | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) |

| Chiral Derivatizing Agents (CDAs) | Covalent reaction with the enantiomers to form stable diastereomers that are then analyzed by NMR. | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) |

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Asymmetric Synthesis of Complex Molecular Architectures

The primary value of (R)-3-(4-fluorobenzyl)morpholine lies in its nature as a chiral building block, where its pre-existing stereocenter is incorporated into a larger, more complex molecule, obviating the need for a late-stage asymmetric transformation. The synthesis of such chiral morpholines can be achieved through several stereocontrolled strategies, ensuring a reliable supply of the enantiopure starting material.

One effective method is the asymmetric hydrogenation of dehydromorpholine precursors. researchgate.netnih.gov This approach creates the stereocenter after the initial formation of the heterocyclic ring. For instance, 2-substituted dehydromorpholines can be hydrogenated using a rhodium catalyst paired with a chiral bisphosphine ligand, such as (R,R,R)-SKP, to yield the corresponding chiral morpholines with excellent enantioselectivities, often up to 99% ee. researchgate.net The N-protecting group on the morpholine (B109124) is crucial for activating the substrate and achieving high stereocontrol.

Another powerful strategy involves building the morpholine ring around a pre-existing chiral fragment. A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from readily available enantiopure amino alcohols. nih.govrsc.org This multi-step process involves the O-allylation of an N-Boc protected amino alcohol, followed by a key palladium-catalyzed carboamination reaction with an aryl bromide. nih.gov This modular approach allows for significant variation in the substituents, generating single stereoisomers in good yields. The stereochemical outcome is controlled by a proposed syn-aminopalladation of the allyl group through a defined boat-like transition state. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols presents another atom-economic pathway to highly substituted chiral morpholines. This method can produce various N-protected di- and trisubstituted morpholines with high diastereoselectivity and excellent enantioselectivity. researchgate.net

Table 1: Selected Asymmetric Synthetic Routes to Chiral Morpholine Derivatives

| Starting Material Type | Key Reaction | Catalyst/Reagent | Product Type | Achieved Enantioselectivity (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Dehydromorpholine | Asymmetric Hydrogenation | [Rh(cod)2]SbF6 / (R,R,R)-SKP | 2-Substituted Morpholine | Up to 99% ee |

| N-Boc Amino Alcohol | Pd-Catalyzed Carboamination | Pd(OAc)2 / P(2-furyl)3 | cis-3,5-Disubstituted Morpholine | Single Stereoisomer |

These synthetic methodologies underscore the ability to construct complex, enantiopure morpholine derivatives that can be further elaborated. The (R)-3-(4-fluorobenzyl)morpholine scaffold, produced through such methods, becomes a valuable starting point for introducing additional functionality and building sophisticated molecular architectures.

Role in Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where the ligand imparts stereochemical control onto a metal center. nih.gov Chiral morpholines are attractive scaffolds for ligand design due to their conformational rigidity and the presence of heteroatoms (N and O) that can coordinate to metals. The defined stereochemistry of a building block like (R)-3-(4-fluorobenzyl)morpholine can be translated into a well-defined chiral environment around a catalytic metal.

Chiral morpholine derivatives have been successfully employed as N,O-ligands in a variety of metal-catalyzed reactions. mdpi.com The morpholine nitrogen can be readily functionalized to attach other coordinating groups, such as phosphines, creating modular P,N-ligands that have proven highly effective in catalysis. acs.org The substituent at the C3 position, in this case, the 4-fluorobenzyl group, plays a critical role by creating a specific steric pocket that influences the trajectory of incoming substrates, thereby dictating the stereochemical outcome of the reaction.

While C2-symmetric ligands have historically dominated the field, there is growing appreciation for non-symmetrical ligands, which can sometimes offer superior enantiocontrol. nih.govacs.org A ligand derived from (R)-3-(4-fluorobenzyl)morpholine would be inherently non-symmetrical (C1-symmetric), providing a distinct chiral environment that can be advantageous for specific transformations. The design principles involve positioning the stereogenic center and its bulky substituent in close proximity to the coordination site to maximize their influence on the reaction. acs.org

Table 2: Application of Chiral Heterocyclic Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Bisoxazoline (BOX) | Copper-Catalyzed Cyclopropanation | Copper (Cu) | >99% ee | acs.org |

| Phosphinooxazoline (PHOX) | Iridium-Catalyzed Hydrogenation | Iridium (Ir) | Up to 98% ee | nih.gov |

By analogy with these successful ligand classes, a ligand derived from (R)-3-(4-fluorobenzyl)morpholine could be synthesized and applied in reactions like asymmetric hydrogenations, cyclopropanations, or allylic alkylations, expanding the toolbox of chiral ligands available to synthetic chemists.

Precursor in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes, enabling the identification and characterization of protein targets and their functions. nih.gov The design of these probes requires a scaffold that can be functionalized with three key components: a recognition element that binds to the target, a photoreactive group for covalent cross-linking, and a reporter tag for detection and isolation. mdpi.comnih.gov

The morpholine scaffold is frequently used in the development of chemical probes, particularly fluorescent probes for cellular imaging. nih.govacs.orgacs.org The basic nitrogen of the morpholine ring (pKa ≈ 8.4) causes it to become protonated in acidic organelles like lysosomes. This property has been exploited to create lysosome-targeting fluorescent probes, where the morpholine moiety acts as a recognition and localization element. nih.govacs.org For example, morpholine residues have been attached to BODIPY dyes to create pH-sensitive fluorescent probes for monitoring intracellular pH changes. researchgate.netnih.govacs.org

Furthermore, the (R)-3-(4-fluorobenzyl)morpholine structure provides a robust framework for creating photoaffinity labeling probes. nih.govmdpi.com Starting with this chiral building block, a photoreactive group, such as a benzophenone (B1666685) or a diazirine, can be installed on the molecule. mdpi.com A reporter tag, like biotin (B1667282) for affinity purification or a fluorophore for imaging, can be attached via a linker, often to the morpholine nitrogen. Upon binding to its target protein, the probe is activated by UV light, causing the photoreactive group to form a covalent bond with the protein. The tagged protein can then be detected or isolated for identification by mass spectrometry. The inherent chirality and specific substitution of the (R)-3-(4-fluorobenzyl)morpholine scaffold can impart high binding affinity and selectivity for its biological target.

Table 3: Components of a Morpholine-Based Chemical Probe

| Component | Function | Example Moiety |

|---|---|---|

| Scaffold | Provides 3D structure and recognition properties | (R)-3-(4-fluorobenzyl)morpholine |

| Photoreactive Group | Covalent cross-linking to target upon photoactivation | Benzophenone, Arylazide, Diazirine |

| Reporter Tag | Detection and/or isolation of the labeled target | Biotin, Alkyne/Azide (for click chemistry), Fluorophore |

Integration into Multi-Component Reaction (MCR) Strategies for Divergent Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step. nih.gov This strategy is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of diverse compounds. mdpi.com

The morpholine scaffold is amenable to construction via MCRs. A notable example is the de novo assembly of highly substituted morpholines using a variant of the Ugi four-component reaction. In this approach, an amine, a carbonyl compound (like an α-hydroxy ketone), an isocyanide, and an acid combine to form an intermediate that can be cyclized to yield a morpholine derivative.

This strategy offers a powerful avenue for leveraging (R)-3-(4-fluorobenzyl)morpholine in divergent synthesis. While the morpholine ring itself can be formed in an MCR, a chiral amine derived from the parent compound can also be used as a key component in classic MCRs like the Ugi or Passerini reactions. By using the chiral amine derived from (R)-3-(4-fluorobenzyl)morpholine, its stereocenter is directly incorporated into the MCR product. Varying the other components (the isocyanide, the carbonyl, and the carboxylic acid) allows for the rapid and efficient synthesis of a large library of structurally diverse and complex molecules, all sharing the same chiral morpholine core. This approach is ideal for exploring structure-activity relationships in a drug discovery program.

Table 4: Multi-Component Reaction for the Synthesis of Morpholine Derivatives

| MCR Type | Components | Key Intermediate | Final Product |

|---|

Computational and Theoretical Studies of R 3 4 Fluorobenzyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for probing the electronic landscape of a molecule. nih.gov Methods such as B3LYP with a 6-31G* or larger basis set are commonly employed to optimize the molecular geometry and calculate a variety of electronic descriptors that govern the molecule's reactivity. nih.govresearchgate.net

For (R)-3-(4-fluorobenzyl)morpholine, these calculations reveal the distribution of electron density, which is key to understanding its interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is typically localized on the electron-rich areas, such as the nitrogen atom of the morpholine (B109124) ring, indicating its nucleophilic character. The LUMO, conversely, identifies regions susceptible to nucleophilic attack. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, negative potential (red/yellow) is expected around the electronegative oxygen, nitrogen, and fluorine atoms, highlighting them as sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be found around the hydrogen atoms. Furthermore, calculated atomic charges, such as those from Mulliken population analysis, quantify the partial charges on each atom, with the morpholine nitrogen expected to carry a significant negative charge, confirming its role as a primary reactive site. pensoft.net

Molecular Dynamics Simulations for Conformational Preferences and Dynamics

(R)-3-(4-fluorobenzyl)morpholine is a flexible molecule with multiple rotatable bonds and a non-planar morpholine ring. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational space and dynamic behavior of such molecules over time. These simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory that reveals the accessible conformations and the transitions between them.

Elucidation of Reaction Mechanisms via Computational Methodologies

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For (R)-3-(4-fluorobenzyl)morpholine, a typical reaction involves the nucleophilic nitrogen of the morpholine ring. For instance, in an N-alkylation reaction, DFT calculations can model the approach of an electrophile. The mechanism would likely be a bimolecular nucleophilic substitution (SN2) pathway. Computational studies can locate the SN2 transition state structure and calculate its energy. This allows for a comparison of reaction rates with different electrophiles or under different solvent conditions, often modeled using continuum solvent models. Such studies have been successfully applied to understand proline-catalyzed aldol (B89426) reactions and other amine-based transformations. researchgate.netresearchgate.net

Prediction of Structure-Reactivity Relationships and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activity. pensoft.net For a class of compounds like morpholine derivatives, a QSAR model can be developed to predict their potency as, for example, receptor ligands or enzyme inhibitors. acs.orgacs.org

To build a QSAR model for analogues of (R)-3-(4-fluorobenzyl)morpholine, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) parameters. pensoft.net Statistical methods, such as multiple linear regression, are then used to derive a mathematical equation that relates the descriptors to the activity. A robust QSAR model not only explains the observed structure-activity relationship but can also be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. pensoft.netacs.org

Theoretical Characterization of Chiroptical Properties

Since the molecule of interest is the (R)-enantiomer, the study of its chiroptical properties is essential for its characterization and the confirmation of its absolute stereochemistry. Chiroptical techniques like Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light.

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are highly effective at predicting ECD spectra. mdpi.com The process involves first identifying the most stable conformers of the molecule through methods described in section 6.2. For each significant conformer, the electronic excitation energies and corresponding rotational strengths are calculated using TD-DFT. The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. rsc.org A good match between the experimentally measured ECD spectrum and the theoretically predicted spectrum for the (R)-configuration provides strong evidence for the assignment of the absolute configuration. mdpi.com

Compound Names Mentioned

Advanced Spectroscopic and Analytical Characterization Methodologies Beyond Basic Identification

High-Resolution NMR Spectroscopy for Complex Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of (R)-3-(4-fluorobenzyl)morpholine. Advanced 1D and 2D NMR experiments in a suitable deuterated solvent like CDCl₃ or DMSO-d₆ would provide a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR: A high-field (e.g., 400 MHz or higher) ¹H NMR spectrum would allow for the resolution of all proton signals. The aromatic protons of the 4-fluorobenzyl group would appear as two distinct multiplets in the aromatic region (typically δ 7.0-7.4 ppm), exhibiting coupling to each other and to the fluorine atom. The benzylic protons (Ar-CH₂) would likely appear as a multiplet due to diastereotopicity, a consequence of the adjacent chiral center. The protons of the morpholine (B109124) ring would present a complex set of multiplets in the upfield region (typically δ 2.5-4.0 ppm). The proton at the chiral center (C3) would show correlations to the adjacent benzylic and morpholine ring protons. The chair conformation of the morpholine ring can be confirmed by analyzing the coupling constants of its protons nih.gov.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. The carbon atoms of the 4-fluorophenyl ring would appear in the aromatic region (δ 115-165 ppm), with their chemical shifts influenced by the fluorine substituent. The C-F coupling would be observable. The benzylic carbon and the carbons of the morpholine ring would resonate in the aliphatic region (δ 40-70 ppm). Studies of N-substituted morpholines provide reference chemical shifts for the morpholine ring carbons nih.govchemicalbook.com.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity of protons within the 4-fluorobenzyl group and the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key HMBC correlations would be expected between the benzylic protons and the C3 and C4 carbons of the morpholine ring, as well as with the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for confirming the stereochemistry at the C3 position and the preferred conformation of the molecule.

| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons: 7.0 - 7.4 (m) | Aromatic Carbons: 115 - 165 |

| Benzylic Protons (Ar-CH₂): ~2.8 - 3.2 (m) | Benzylic Carbon: ~55 - 60 |

| Morpholine Protons (C2, C5, C6): 2.5 - 4.0 (m) | Morpholine Carbons: 45 - 70 |

| C3-Proton: ~3.0 - 3.5 (m) | C3-Carbon: ~50 - 55 |

| Note: These are predicted values and would need experimental verification. |

Advanced Mass Spectrometry Techniques for Derivative Characterization

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of (R)-3-(4-fluorobenzyl)morpholine and its derivatives.

Accurate Mass Determination: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, would be used to determine the accurate mass of the molecular ion ([M+H]⁺). This measurement, with a precision in the parts-per-million (ppm) range, allows for the unambiguous determination of the elemental composition, C₁₁H₁₄FNO, distinguishing it from other potential isobaric compounds nih.gov.

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the precursor molecular ion to generate a characteristic pattern of product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For (R)-3-(4-fluorobenzyl)morpholine, the expected fragmentation pathways would include:

Loss of the 4-fluorobenzyl group: A prominent fragment would likely correspond to the tropylium (B1234903) ion [C₇H₆F]⁺ at m/z 109.

Cleavage of the morpholine ring: Fragmentation of the morpholine ring would produce a series of smaller ions characteristic of this heterocycle.

Formation of an iminium ion: Cleavage of the C-C bond adjacent to the nitrogen could result in a stable iminium ion.

The fragmentation pattern can be compared with that of known related structures to confirm the identity and structure of the analyte.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Derivatizations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of (R)-3-(4-fluorobenzyl)morpholine would exhibit characteristic absorption bands. In the context of derivatization, FTIR is particularly useful for confirming the success of a chemical transformation by observing the appearance or disappearance of specific functional group peaks.

Expected Characteristic FTIR Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2800 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-O-C (ether) | 1150 - 1050 | Asymmetric Stretching |

| C-N (amine) | 1250 - 1020 | Stretching |

For instance, if the secondary amine of the morpholine ring were to be acylated, the FTIR spectrum of the resulting amide derivative would show a strong new absorption band corresponding to the amide carbonyl (C=O) stretch, typically in the range of 1680-1630 cm⁻¹. The N-H stretching vibration of the secondary amine (if protonated) would disappear. The analysis of FTIR spectra of various morpholine derivatives provides a basis for these interpretations researchgate.netresearchgate.net.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for obtaining a vibrational fingerprint of the molecule.

The Raman spectrum of (R)-3-(4-fluorobenzyl)morpholine would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone. The symmetric "breathing" mode of the aromatic ring, typically a sharp and intense band, would be a prominent feature. The various C-H bending and stretching modes, as well as the skeletal vibrations of the morpholine ring, would contribute to a unique and complex spectral pattern.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. If a suitable single crystal of (R)-3-(4-fluorobenzyl)morpholine or a salt thereof can be obtained, this technique would provide precise information on:

Absolute Stereochemistry: Unambiguous confirmation of the (R)-configuration at the C3 chiral center.

Conformation: The exact chair conformation of the morpholine ring and the rotational orientation of the 4-fluorobenzyl group relative to the morpholine ring.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding (if any), π-π stacking, and other van der Waals interactions.

While no crystal structure for (R)-3-(4-fluorobenzyl)morpholine is currently in the public domain, data from related fluorophenyl-containing compounds demonstrate the level of detail that can be obtained researchgate.net.

Hyphenated Chromatographic-Spectroscopic Techniques for Impurity Profiling and Mixture Analysis

In any synthesis, the final product is likely to contain impurities, such as starting materials, by-products, or enantiomeric impurities. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool. While morpholine itself can be analyzed by GC-MS, often after derivatization, the higher molecular weight of (R)-3-(4-fluorobenzyl)morpholine may also allow for its direct analysis nih.govnih.gov. GC-MS would be effective in separating and identifying volatile impurities. The mass spectrometer provides molecular weight and structural information for each separated component.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally labile compounds and is widely used for the analysis of pharmaceutical compounds and their impurities aquaenergyexpo.com. A chiral liquid chromatography method coupled with a mass spectrometer (chiral LC-MS) would be the ideal technique for determining the enantiomeric purity of (R)-3-(4-fluorobenzyl)morpholine. This method would separate the (R)- and (S)-enantiomers, and the mass spectrometer would confirm their identity. Furthermore, LC-MS/MS can be used to detect and identify non-volatile impurities at very low levels researchgate.net.

The development of a robust analytical method using these hyphenated techniques is crucial for quality control and ensuring the purity of the target compound.

Synthesis and Chemical Properties of Analogues and Derivatives of R 3 4 Fluorobenzyl Morpholine

Systematic Exploration of Substituent Effects on the Fluorobenzyl Moiety

The 4-fluorobenzyl group at the C-3 position of the morpholine (B109124) ring is a critical determinant of the molecule's properties. The fluorine atom, due to its high electronegativity, exerts a significant electronic influence. Systematic modification of this moiety is a common strategy in medicinal chemistry to modulate activity and pharmacokinetic profiles. nih.gov

Research into related structures demonstrates that altering the electronic nature and position of substituents on the phenyl ring can have predictable effects. For instance, moving the fluorine atom from the para- (4-) to the meta- (3-) or ortho- (2-) position would alter the inductive and mesomeric effects on the benzyl (B1604629) system, potentially influencing interactions with biological targets. Replacing the fluorine with other halogens (Cl, Br) would modify both steric bulk and electronic properties. The introduction of electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., trifluoromethyl) can further probe the structure-activity relationship (SAR). e3s-conferences.orge3s-conferences.org For example, SAR studies on various morpholine-containing compounds have shown that substitutions on appended aromatic rings are crucial for biological activity. e3s-conferences.org

Table 1: Predicted Effects of Substituents on the Benzyl Ring

| Substituent Modification | Position on Benzyl Ring | Anticipated Effect on Properties | Rationale |

|---|---|---|---|

| F → Cl, Br | 4 (para) | Increased lipophilicity and steric bulk; altered electronic profile. | Based on known properties of halogens in medicinal chemistry. |

| F → OCH₃, CH₃ | 4 (para) | Increased electron density in the ring; potential for new hydrogen bond interactions (OCH₃). | Introduction of electron-donating groups to probe favorable electronic interactions. e3s-conferences.org |

| F → CF₃ | 4 (para) | Strongly decreased electron density; increased lipophilicity. | Introduction of a strong electron-withdrawing group. |

| Positional Isomerism (F) | 2 (ortho) or 3 (meta) | Altered dipole moment and electronic distribution of the ring. | Positional changes modify the electronic influence on the benzylic position. |

Modifications of the Morpholine Ring System and Substituents

The morpholine ring itself offers multiple sites for modification, including the nitrogen atom and the carbon atoms of the ring. These modifications can introduce new functional groups, alter the ring's conformation, and create derivatives with diverse three-dimensional shapes.

C-Substitution: The synthesis of C-substituted morpholines is a key strategy for creating analogues. ru.nl Methods for producing cis-3,5-disubstituted morpholines from chiral amino alcohols have been developed, notably through palladium-catalyzed carboamination, which allows for the stereocontrolled installation of a second substituent on the morpholine ring. nih.gov This modular approach permits significant variation in the groups at both the C-3 and C-5 positions. nih.gov Furthermore, copper-catalyzed three-component reactions using amino alcohols, aldehydes, and diazomalonates provide efficient access to highly substituted morpholines. nih.gov These methods enable the creation of analogues with alkyl or aryl groups at various positions on the morpholine ring, significantly expanding the structural diversity from the parent compound.

N-Substitution: The secondary amine of the morpholine ring is readily functionalized. N-alkylation can be achieved using various methods, including reactions with alkyl halides or reductive amination. mdpi.com More sustainable "borrowing hydrogen" methodologies, often using transition metal catalysts, allow for the N-alkylation of amines with alcohols, producing water as the only byproduct. researchgate.net This allows for the introduction of a wide array of substituents on the nitrogen, which can modulate the compound's basicity, solubility, and pharmacokinetic properties.

Bridged Systems: To create more conformationally rigid structures, bridged morpholine analogues can be synthesized. rsc.org These bicyclic systems, such as 8-oxa-3-aza-bicyclo[3.2.1]octane, lock the morpholine into a specific conformation. rsc.org This reduction in conformational flexibility can lead to improved binding affinity for biological targets and, counter-intuitively, has been shown to sometimes reduce lipophilicity, which can be a desirable property in drug design. researchgate.net

Table 2: Strategies for Modifying the Morpholine Ring

| Modification Type | Synthetic Strategy | Resulting Analogue Type | Reference |

|---|---|---|---|

| C-5 Substitution | Pd-catalyzed carboamination of O-allyl ethanolamines | cis-3,5-Disubstituted morpholines | nih.gov |

| Multiple C-Substitutions | Copper-catalyzed three-component reaction (amino alcohol, aldehyde, diazomalonate) | Highly substituted morpholines (e.g., 2,3,5- or 2,5,6-substituted) | nih.govrsc.org |

| N-Alkylation | Reaction with alkyl halides or "Borrowing Hydrogen" catalysis with alcohols | N-Substituted morpholines | mdpi.comresearchgate.net |

| Bridged Ring System | Multi-step synthesis from cyclic dicarboxylic acids | Conformationally restricted bicyclic morpholines | rsc.org |

Impact of Structural Variations on Chemical Reactivity and Stereochemical Control

The synthesis of chiral morpholine derivatives requires precise control over stereochemistry. The choice of synthetic method and catalyst is paramount in achieving high diastereoselectivity and enantioselectivity.

Stereocontrolled synthesis is often achieved by starting with enantiomerically pure building blocks, such as chiral amino alcohols. ru.nlnih.gov For example, palladium-catalyzed intramolecular carboamination reactions proceed with high stereocontrol, typically yielding cis-3,5-disubstituted products as single stereoisomers. nih.gov The mechanism is believed to involve a syn-aminopalladation step through a defined boat-like transition state, which dictates the relative stereochemistry of the final product. nih.gov

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another powerful, atom-economic method for producing functionalized morpholines with excellent diastereo- and enantioselectivity. rsc.org Tandem reactions, such as a one-pot hydroamination and asymmetric transfer hydrogenation, can also yield enantiomerically enriched 3-substituted morpholines, where hydrogen bonding interactions with the catalyst are crucial for high stereoselectivity. organic-chemistry.org The ability to epimerize less stable stereoisomers to more stable ones using techniques like light-mediated stereochemical editing further enhances the chemist's control over the final product's stereochemistry. nih.govbohrium.com

Table 3: Influence of Catalytic Systems on Stereochemical Control

| Catalytic System | Reaction Type | Key Outcome | Reference |

|---|---|---|---|

| Pd(OAc)₂ / P(2-furyl)₃ | Intramolecular Carboamination | High diastereoselectivity for cis-3,5-disubstituted morpholines (>20:1 dr). | nih.gov |

| [Rh(cod)₂]BF₄ / Ligand | Intramolecular Cyclization of Allenols | High to excellent diastereo- and enantioselectivity (up to >99:1 dr, >99.9% ee). | rsc.org |

| Ru-TsDPEN complex | Asymmetric Transfer Hydrogenation | High enantioselectivity for 3-substituted morpholines. | organic-chemistry.org |

| Copper(I) Iodide | Three-Component Reaction | Access to highly substituted morpholines, though with modest initial diastereoselectivity. | nih.gov |

Development of Libraries of Related Chiral Morpholine Scaffolds

To efficiently explore the chemical space around the (R)-3-(4-fluorobenzyl)morpholine core, modern synthetic strategies focus on the creation of compound libraries. Diversity-oriented synthesis (DOS) is a powerful approach that aims to generate collections of small molecules with high structural diversity, populating chemical space broadly rather than focusing on a single target. researchgate.netcam.ac.uk

The synthesis of morpholine libraries often relies on a common intermediate that can be elaborated through various reactions with a diverse set of building blocks. For example, a library of over 7,900 morpholine derivatives was generated from a common mesylate intermediate, which was reacted with 30 different phenols and then 275 different reagents from five classes (e.g., isocyanates, aldehydes). nih.gov This build/couple/pair strategy allows for the rapid generation of thousands of unique analogues.

Systematic Chemical Diversity (SCD) is a related concept that guides the expansion of scaffolds through controlled regiochemical and stereochemical variation. nih.gov This approach was used to create a collection of 24 diverse methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acids and amino alcohols, demonstrating how systematic changes can generate a nuanced set of building blocks for medicinal chemistry. nih.govdigitellinc.com Such libraries are invaluable for screening and identifying compounds with desired properties, making them a cornerstone of modern drug discovery. researchgate.netnih.gov

Table 4: Approaches to Morpholine Library Development

| Strategy | Core Principle | Example Application | Reference |

|---|---|---|---|

| Combinatorial Chemistry | Reacting a common intermediate with large sets of diverse reagents. | Synthesis of a >7900-member library from a single N-benzylethanolamine-derived intermediate. | nih.gov |

| Diversity-Oriented Synthesis (DOS) | Efficiently generating skeletal and stereochemical diversity to broadly cover chemical space. | Use of carbohydrate- and amino acid-derived building blocks to create diverse morpholine peptidomimetics. | researchgate.netcore.ac.uk |

| Systematic Chemical Diversity (SCD) | Expanding a scaffold through systematic variation of regio- and stereochemistry. | Creation of a 24-member library of methyl-substituted morpholines with controlled diversity. | nih.govdigitellinc.com |

Emerging Research Directions and Future Perspectives in R 3 4 Fluorobenzyl Morpholine Chemistry

Integration with Flow Chemistry and Continuous Processing Methodologies

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch processing to continuous flow chemistry to enhance safety, efficiency, and scalability. researchgate.net Flow chemistry, or continuous flow synthesis, utilizes microreactors that provide a high surface-area-to-volume ratio, leading to improved heat and mass transfer. researchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, purities, and reduced reaction times compared to batch methods. rsc.orgmdpi.com

The synthesis of morpholine (B109124) derivatives is well-suited for adaptation to continuous processing. For instance, the continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been successfully demonstrated in microreactors. researchgate.net This process, which is a prolonged step in batch synthesis, was significantly optimized in a continuous setup, achieving high conversion rates and selectivity. researchgate.net Similarly, a continuous flow process for the synthesis of various amides from alcohols has been developed, showcasing the versatility of this technology for reactions involving morpholine and other secondary amines. rsc.org

The principles demonstrated in these examples can be directly applied to the synthesis of (R)-3-(4-fluorobenzyl)morpholine. A continuous process could involve the reaction of the appropriate precursors in a heated and pressurized flow reactor, potentially leading to a more streamlined and efficient manufacturing process. google.com The ability to telescope multiple reaction steps without isolating intermediates is a key advantage of flow chemistry, further enhancing its appeal for the production of complex molecules like (R)-3-(4-fluorobenzyl)morpholine. thieme-connect.denih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Morpholine Derivative Synthesis

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Often longer (hours to days) researchgate.net | Significantly shorter (seconds to minutes) researchgate.netrsc.org |

| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters rsc.orgmdpi.com |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes |

| Scalability | Often challenging and requires process re-optimization | More straightforward "scaling-out" by running reactors in parallel researchgate.net |

| Yield & Purity | Can be lower due to side reactions | Often higher yields and purities rsc.orgmdpi.com |

Application of Machine Learning and Artificial Intelligence in Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are discovered and optimized. nih.govresearchgate.net Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. nih.govresearchgate.net This data-driven approach has the potential to significantly accelerate the development of efficient syntheses for compounds like (R)-3-(4-fluorobenzyl)morpholine.

One of the key applications of ML in organic synthesis is the prediction of reaction yields and reactivity. nih.govresearchgate.netnih.gov By training on large datasets of known reactions, ML models can learn the complex relationships between reactants, reagents, catalysts, and reaction conditions. nih.gov This predictive power can be harnessed to identify the most promising synthetic pathways for (R)-3-(4-fluorobenzyl)morpholine, minimizing the need for extensive and time-consuming experimental screening.